Comparative Physicochemical Profile: Lipophilicity and H-Bonding Predict Oral Absorption
The phenyl carbamate substituent in phenyl 4-carbamoylpiperidine-1-carboxylate confers distinct physicochemical properties compared to its tert-butyl analog. Specifically, the calculated LogP for the target compound is 0.96, which is significantly lower than the predicted LogP of approximately 2.3 for tert-butyl 4-carbamoylpiperidine-1-carboxylate [REFS-1, REFS-2]. This difference in lipophilicity can influence membrane permeability and oral absorption potential. Furthermore, the target compound possesses two hydrogen bond acceptors and one hydrogen bond donor, while the tert-butyl analog has three hydrogen bond acceptors and two hydrogen bond donors [REFS-1, REFS-2]. These variations in molecular descriptors are critical for optimizing lead compounds in drug discovery.
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen Bonding |
|---|---|
| Target Compound Data | LogP: 0.96; H-bond Acceptors: 2; H-bond Donors: 1 |
| Comparator Or Baseline | tert-Butyl 4-carbamoylpiperidine-1-carboxylate (CAS 91419-48-6): LogP (estimated): ~2.3; H-bond Acceptors: 3; H-bond Donors: 2 |
| Quantified Difference | ΔLogP ≈ -1.34; H-bond Acceptor difference: -1; H-bond Donor difference: -1 |
| Conditions | In silico calculation (ALogP) and structural analysis |
Why This Matters
The 1.34-unit lower LogP and reduced hydrogen bonding capacity of the phenyl analog predict lower membrane permeability and potentially different oral bioavailability, a key differentiator for pharmacokinetic optimization.
- [1] PubChem. (n.d.). Tert-butyl 4-carbamoylpiperidine-1-carboxylate (CID 2776131). Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
